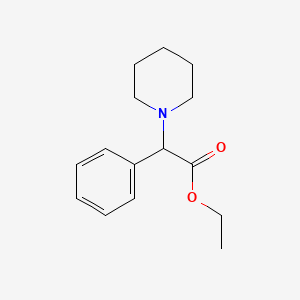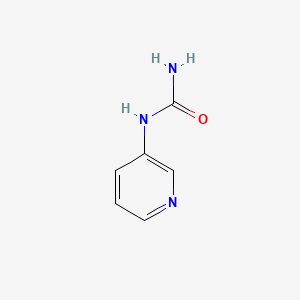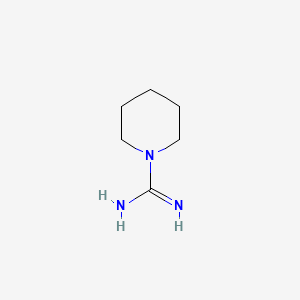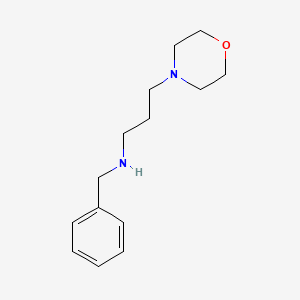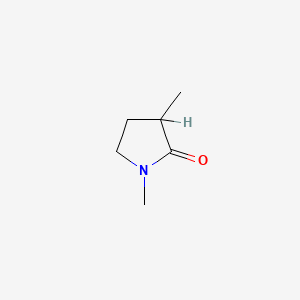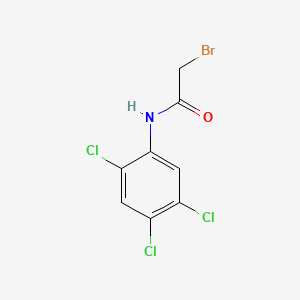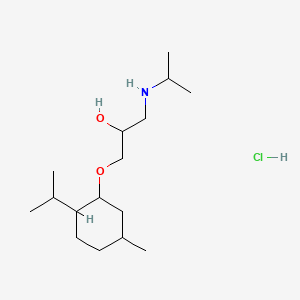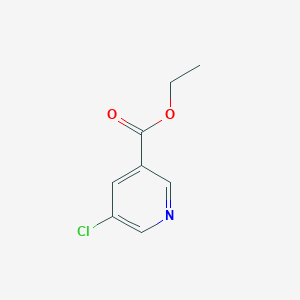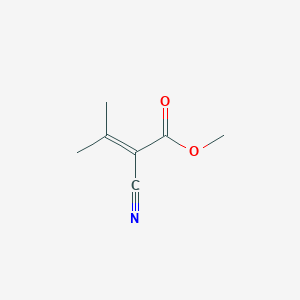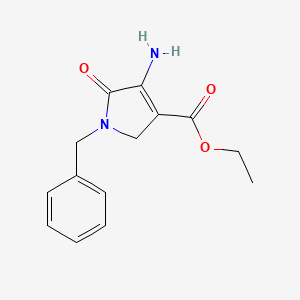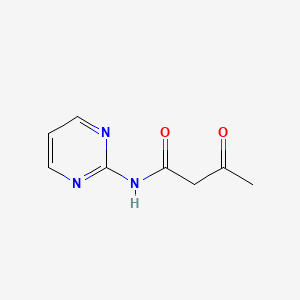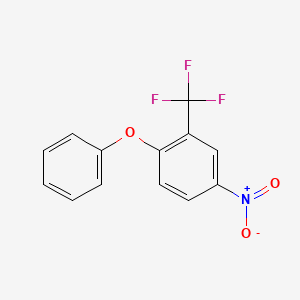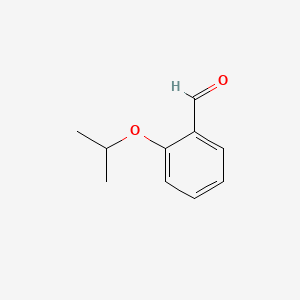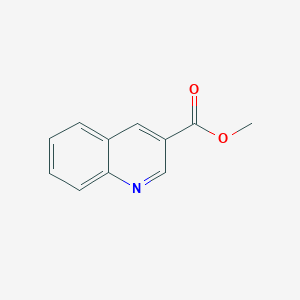
喹啉-3-甲酸甲酯
描述
Methyl quinoline-3-carboxylate is a chemical compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, dyes, and catalysis.
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their pharmacological significance. A novel method for synthesizing 3-quinolinecarboxylic acid methyl ester, which is closely related to methyl quinoline-3-carboxylate, was developed from quinoline-2,3-dicarboxylic acid through decarboxylation, chlorination, and alcoholysis with an overall yield of 83.5% . Additionally, a domino process was described for the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters, starting from arylmethyl azides . This process involves an acid-promoted rearrangement to form an N-aryl iminium ion, followed by addition, intramolecular electrophilic aromatic substitution, elimination, and oxidation to yield the quinoline products.
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been characterized using various spectroscopic techniques. For instance, the FT-IR, FT-Raman, and NMR spectra of 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate were recorded and analyzed, providing insights into the molecular vibrations and chemical environment of the compound . The study also included density functional theory (DFT) calculations to understand the reactive and optoelectronic properties of the compound.
Chemical Reactions Analysis
Quinoline derivatives participate in a variety of chemical reactions. For example, the Povarov-type reaction was used to synthesize substituted quinolines from methyl ketones, arylamines, and styrenes, with the methyl group of the methyl ketone serving as a reactive input . Another study reported the synthesis of quinoline-3-carboxylates via a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The synthesized 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate was found to have nonlinear optical properties, which were assessed through the calculation of first and second hyperpolarizabilities . In another study, molecularly imprinted polymers (MIPs) selective for quinoline derivatives demonstrated high affinity and selectivity, which were used for solid phase extraction coupled with HPLC for the detection of trace quinoline compounds in animal muscles .
Applications and Case Studies
Quinoline derivatives have been explored for various applications. For instance, metal(II) complexes based on quinoline-2,3-dicarboxylate were synthesized and showed potential as electrocatalysts for the degradation of methyl orange, a dye pollutant . In the field of medicinal chemistry, substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids exhibited potent antibacterial activity, with one compound, grepafloxacin, undergoing clinical evaluation . Additionally, quinoline derivatives have been evaluated as radioligands for imaging peripheral benzodiazepine receptors using PET, demonstrating high specific binding in various organs .
科学研究应用
Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . Many quinoline derivatives are found to have applications as agrochemicals and are used in the study of bio-organic and bio-organometallic processes . They are also used in manufacturing dyes, food colorants, pH indicators and other organic compounds .
In recent years, there has been a focus on greener and more sustainable chemical processes. This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
Quinoline is also an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
-
Green and Clean Syntheses : Quinoline derivatives can be synthesized using alternative reaction methods that are more environmentally friendly . These methods include synthesis by microwave, using clay or other catalysts that can be recycled and reused, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .
-
Cellular Staining : Some novel styrylquinolines with the benzylidene imine moiety have been synthesized and spectroscopically characterized for their applicability in cellular staining .
-
Antibacterial and Antifungal Activities : Certain quinoline derivatives have shown significant antibacterial and antifungal activities. For instance, a bromo derivative exhibited high antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii, and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata microorganisms .
-
Medicinal Chemistry : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, anti-malarial, anti-SARS-CoV-2, and anti-tuberculosis activities .
-
Green and Clean Syntheses : Quinoline derivatives can be synthesized using alternative reaction methods that are more environmentally friendly . These methods include synthesis by microwave, using clay or other catalysts that can be recycled and reused, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalic synthesis (UV radiation) .
-
Cellular Staining : Some novel styrylquinolines with the benzylidene imine moiety have been synthesized and spectroscopically characterized for their applicability in cellular staining .
-
Antibacterial and Antifungal Activities : Certain quinoline derivatives have shown significant antibacterial and antifungal activities. For instance, a bromo derivative exhibited high antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii, and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata microorganisms .
-
Medicinal Chemistry : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
安全和危害
未来方向
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
属性
IUPAC Name |
methyl quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRATHCADZOYAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292961 | |
| Record name | methyl quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl quinoline-3-carboxylate | |
CAS RN |
53951-84-1 | |
| Record name | 53951-84-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

